4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid
CAS No.: 149353-75-3
Cat. No.: VC21134281
Molecular Formula: C17H23NO4
Molecular Weight: 305.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 149353-75-3 |
---|---|
Molecular Formula | C17H23NO4 |
Molecular Weight | 305.4 g/mol |
IUPAC Name | 4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]benzoic acid |
Standard InChI | InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-8-13(9-11-18)12-4-6-14(7-5-12)15(19)20/h4-7,13H,8-11H2,1-3H3,(H,19,20) |
Standard InChI Key | YCNVQGGUCDVTIZ-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)C(=O)O |
Introduction
Chemical Structure and Properties
Structural Composition
4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid consists of a benzoic acid group directly connected to a piperidine ring at the 4-position. The piperidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group, which is a common protecting group in organic synthesis. The compound's structure includes several functional groups that contribute to its reactivity and applications.
The molecular structure features the following key components:
-
A benzoic acid moiety with a carboxylic acid functional group
-
A piperidine heterocyclic ring
-
A tert-butoxycarbonyl protecting group on the piperidine nitrogen
Physical and Chemical Properties
The compound exhibits specific physical and chemical properties that are relevant to its applications and handling. The available data indicates the following characteristics:
Property | Value |
---|---|
Molecular Formula | C17H23NO4 |
Molecular Weight | 305.37 g/mol |
CAS Number | 149353-75-3 |
Appearance | Typically a white to off-white solid |
Purity (Commercial) | ≥98% |
Functional Groups | Carboxylic acid, tertiary carbamate |
Classification | Protein Degrader Building Block |
The presence of the carboxylic acid group gives the compound acidic properties, while the Boc-protected piperidine ring contributes to its stability under various conditions .
Applications and Research Uses
Protein Degradation Research
The classification of 4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid as a "Protein Degrader Building Block" indicates its primary application in the field of targeted protein degradation. This relatively new area of drug discovery focuses on developing molecules that can selectively degrade disease-causing proteins rather than simply inhibiting their function.
The compound likely serves as a key building block in the synthesis of:
-
PROTAC (Proteolysis Targeting Chimeras) molecules
-
Molecular glues for targeted protein degradation
-
Bifunctional degrader molecules
Pharmaceutical Intermediate
Due to its structure containing both carboxylic acid functionality and a protected piperidine group, this compound can serve as a valuable intermediate in the synthesis of pharmaceutical compounds. The Boc protection strategy allows for selective manipulation of other functional groups while keeping the piperidine nitrogen protected.
Chemical Reactivity and Modifications
Functional Group Reactivity
The compound contains several reactive sites that can be utilized in further chemical transformations:
-
The carboxylic acid group can undergo various reactions:
-
Esterification to form esters
-
Amidation to form amides
-
Reduction to form alcohols
-
Activation for coupling reactions
-
-
The Boc-protected piperidine:
-
Can be deprotected under acidic conditions to reveal the secondary amine
-
Provides conformational restriction
-
Can be further functionalized after deprotection
-
Modification Site | Possible Reaction | Potential Application |
---|---|---|
Carboxylic Acid | Amide formation | Conjugation to other molecules |
Carboxylic Acid | Esterification | Prodrug formation |
Boc Group | Deprotection | Further nitrogen functionalization |
Piperidine Ring | Substitution (after deprotection) | Tuning solubility or binding properties |
Comparative Analysis with Related Compounds
Structural Analogs
It's important to distinguish 4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid from similar compounds that differ in specific structural features:
Compound | Key Structural Difference | CAS Number |
---|---|---|
4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid | Reference compound | 149353-75-3 |
4-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)benzoic acid | Contains an additional methyl linker | 147969-86-6 |
(3-((1-(Tert-butoxycarbonyl)piperidin-4-yl)carbamoyl)phenyl)boronic acid | Contains a carbamoyl linker and boronic acid group | 1704074-10-1 |
These structural differences, though subtle in some cases, can significantly impact the compounds' reactivity, application scope, and biological properties.
Current Research Directions
Future Prospects
The continued interest in targeted protein degradation as a therapeutic approach suggests that 4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid and related compounds will remain significant in pharmaceutical research and development. Future prospects may include:
-
Optimization of synthetic routes for larger-scale production
-
Development of new derivatives with enhanced properties
-
Expanded applications in areas beyond protein degradation
-
Integration into combination therapies or multifunctional molecular systems
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume